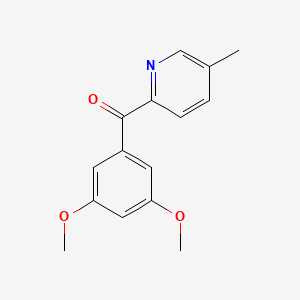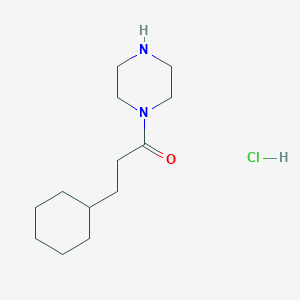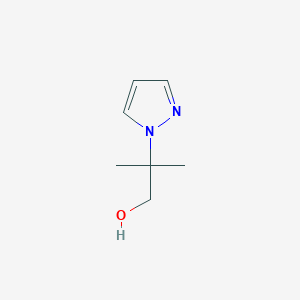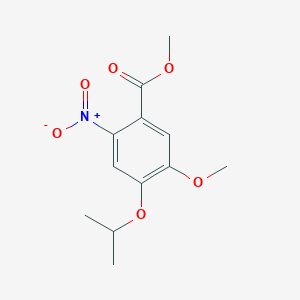
2-(3,5-Dimethoxybenzoyl)-5-methylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoyl chloride or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another synthesis route involves the reaction of 2-Iodopyridine and Formic acid with 3,5-Dimethoxyphenylboronic acid .Aplicaciones Científicas De Investigación
Antioxidant Activity
“2-(3,5-Dimethoxybenzoyl)-5-methylpyridine” and its derivatives have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured by various in vitro methods such as total antioxidant capacity and metal chelating activity. Some derivatives have shown more effective antioxidant activity compared to standard antioxidants .
Antibacterial and Antimicrobial Applications
The antibacterial activity of benzamide compounds, including “2-(3,5-Dimethoxybenzoyl)-5-methylpyridine” derivatives, has been explored against various gram-positive and gram-negative bacteria. These compounds can inhibit bacterial growth, making them potential candidates for developing new antibacterial agents. The effectiveness of these compounds is compared with control drugs in in vitro studies .
Potential in Cancer Treatment
Benzamides, including “2-(3,5-Dimethoxybenzoyl)-5-methylpyridine,” have been widely used in medical research for their potential in treating cancer. They can act as anti-tumor agents by interfering with cancer cell proliferation and inducing apoptosis. Research in this area focuses on synthesizing novel compounds and testing their efficacy against different cancer cell lines .
Neuroprotective Effects
Some benzamide derivatives are known to exhibit neuroprotective effects. They can inhibit enzymes like acetylcholinesterase, which is significant in the context of neurodegenerative diseases such as Alzheimer’s disease. “2-(3,5-Dimethoxybenzoyl)-5-methylpyridine” has been studied for its potential use in treating Alzheimer’s disease due to its enzyme inhibition properties.
Industrial Applications
Beyond medical and biological applications, benzamide compounds find use in various industrial sectors. They are used in the plastic and rubber industry, paper industry, and agriculture. Their properties can enhance the quality of materials produced in these industries or provide specific functionalities such as increased durability or resistance to environmental factors .
Drug Discovery and Development
Amide compounds, including “2-(3,5-Dimethoxybenzoyl)-5-methylpyridine,” play a crucial role in drug discovery. They serve as structural compounds in potential biological molecules, synthetic intermediates, and commercial drugs. The research in this field involves synthesizing new compounds and evaluating their pharmacological activities to develop new therapeutic agents .
Propiedades
IUPAC Name |
(3,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-5-14(16-9-10)15(17)11-6-12(18-2)8-13(7-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIREIIJPFJJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxybenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)








![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)


![[(3-Fluorophenyl)methyl]urea](/img/structure/B1452857.png)